Lancotrione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1486617-21-3 |
|---|---|
Molecular Formula |
C19H21ClO8S |
Molecular Weight |
444.87 |
IUPAC Name |
2-(3-(2-(1,3-dioxolan-2-yl)ethoxy)-2-chloro-4-(methylsulfonyl)benzoyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H21ClO8S/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15/h5-6,15,21H,2-4,7-10H2,1H3 |
InChI Key |
YYRPFCKCSGLKJS-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C2=CC=C(S(=O)(C)=O)C(OCCC3OCCO3)=C2Cl)=O)=C(O)CCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lancotrione; |
Origin of Product |
United States |
Evolution and Context of Hppd Inhibitor Chemistry
The development of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme represents a significant advancement in weed management. nih.gov These compounds disrupt a critical biochemical pathway in plants by blocking the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA). nih.govresearchgate.net Homogentisic acid is a precursor for the synthesis of plastoquinone (B1678516) and tocopherol. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis. researchgate.net By inhibiting HPPD, these herbicides prevent the formation of carotenoids, which protect chlorophyll (B73375) from photo-oxidation. This leads to the characteristic bleaching of new leaf tissues, followed by plant death. researchgate.net
The history of HPPD inhibitors in agriculture began with the commercialization of pyrazolone-class compounds like pyrazolynate (B1679932) in 1980. cambridge.org This was followed by the introduction of other chemical families, including diketonitriles and, notably, the triketones. cambridge.orgbcpcpesticidecompendium.org
The discovery of the triketone class is a prime example of natural product chemistry inspiring synthetic innovation. The first triketone herbicides were developed based on leptospermone, a natural β-triketone produced by the bottlebrush plant (Callistemon citrinus), which exhibits allelopathic (weed-suppressing) properties. This natural compound provided the foundational chemical scaffold for synthetic analogues. The first commercial triketone herbicide, sulcotrione (B48614), was introduced in 1991, followed by a series of others including mesotrione (B120641) (2002), tembotrione (B166760) (2007), and tefuryltrione (B1250450) (2009). cambridge.org
The importance of HPPD inhibitors has grown considerably, particularly as weed resistance to other major herbicide classes, such as glyphosate (B1671968) and ALS inhibitors, has become a global challenge. unl.edubasf.us The unique mode of action of HPPD inhibitors provides an alternative for managing these resistant weed populations. bioone.org However, resistance to HPPD inhibitors themselves, primarily through non-target-site mechanisms like enhanced metabolic degradation of the herbicide, has been reported in a few weed species, underscoring the need for ongoing research and stewardship. cambridge.orgbioone.org
Distinctive Structural Features of Lancotrione Within Triketone Herbicides
Lancotrione belongs to the triketone family of herbicides, which are chemically characterized by a cyclohexane-1,3-dione ring system attached to a substituted aromatic ring. bcpcpesticidecompendium.orgherts.ac.uk The specific molecular architecture of this compound distinguishes it from other members of its class.
The IUPAC name for this compound is 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione. nih.gov Analysis of this structure reveals several key features:
A Triketone Core: Like other herbicides in its family, it possesses the cyclohexane-1,3-dione moiety, which is crucial for binding to the HPPD enzyme.
A Substituted Benzoyl Ring: Attached to the dione (B5365651) core is a benzoyl group with multiple substituents. This includes a chlorine atom at the 2-position and a methylsulfonyl group (-SO2CH3) at the 4-position. The presence and position of the sulfonyl group is a notable feature. While other HPPD inhibitors like mesotrione (B120641) have a nitro group and sulcotrione (B48614) has a chloro substituent in similar positions, the sulfone in this compound is a key distinction.
An Ether-Linked Side Chain: At the 3-position of the benzoyl ring, there is an ethoxy side chain terminating in a 1,3-dioxolane (B20135) ring. This specific side chain is a significant structural element that differentiates it from its close relative, tefuryltrione (B1250450), which features a tetrahydrofuran (B95107) ring in its side chain. wikipedia.org
These distinctive structural elements, particularly the combination of the methylsulfonyl group and the dioxolane-containing side chain, are the result of targeted chemical synthesis designed to optimize herbicidal activity, crop selectivity, and metabolic stability.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H21ClO8S | nih.gov |
| Molar Mass | 444.88 g·mol−1 | wikipedia.org |
| CAS Number | 1486617-21-3 | wikipedia.org |
| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione | nih.gov |
Academic Significance and Research Gaps Pertaining to Lancotrione
Retrosynthetic Analysis of the this compound Core Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. d-nb.infoicj-e.orgyoutube.com For this compound, the core skeleton is a substituted benzoyl-1,3-cyclohexanedione.
A primary disconnection can be made at the bond between the carbonyl group of the benzoyl moiety and the cyclohexanedione ring. This disconnection suggests that the final step in the synthesis could be a rearrangement of a corresponding enol ester. google.com This leads to two key synthons: a substituted benzoic acid derivative and 1,3-cyclohexanedione (B196179).
Further deconstruction of the substituted benzoic acid reveals its own synthetic precursors. The ether linkage can be disconnected, pointing to a phenol (B47542) and a side chain containing a protected alcohol. The sulfonyl group can be traced back to a corresponding thiol, which is then oxidized. The aromatic core itself can be built up through various substitution reactions on a simpler benzene (B151609) derivative. This systematic deconstruction provides a logical roadmap for the forward synthesis of the complex this compound molecule.
Established Synthetic Routes to this compound
Several synthetic routes for this compound have been established, each involving a series of key chemical transformations. chemicalbook.comguidechem.com
Sequential Aromatic Substitution and Cyclohexanedione Annulation Approaches
This approach focuses on building the substituted aromatic ring first, followed by its attachment to the cyclohexanedione moiety. The synthesis typically begins with a commercially available substituted benzene derivative. A series of aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are employed to introduce the necessary functional groups at the correct positions on the aromatic ring.
Once the polysubstituted benzene ring is assembled, it is converted into a benzoic acid derivative. This acid is then coupled with 1,3-cyclohexanedione to form an enol ester. chesci.com The final step is a rearrangement of this enol ester to yield the this compound triketone structure. This rearrangement is often catalyzed. chesci.com
Palladium-Catalyzed Carbonylation in this compound Synthesis
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. researchgate.netliv.ac.uknih.gov In the context of this compound synthesis, palladium-catalyzed carbonylation plays a crucial role in introducing the carbonyl group that links the aromatic ring to the cyclohexanedione. chemicalbook.comguidechem.com
A common strategy involves the palladium-catalyzed carbonylation of an aryl halide or triflate. chemicalbook.comguidechem.com This reaction, carried out in the presence of carbon monoxide and a suitable palladium catalyst, forms a reactive acyl-palladium intermediate. This intermediate can then be reacted with 1,3-cyclohexanedione to form the desired benzoylcyclohexanedione structure. The use of palladium catalysis often allows for milder reaction conditions and greater functional group tolerance compared to traditional methods. scielo.br
A specific synthesis of this compound starts with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene. chemicalbook.comguidechem.com This is first converted to a phenol derivative, which is then alkylated. A subsequent palladium-catalyzed carbonylation introduces a methyl ester group. After saponification to the benzoic acid, it is coupled with 1,3-cyclohexanedione and undergoes a rearrangement to form this compound. chemicalbook.comguidechem.com
| Starting Material | Key Reaction Steps | Final Product |
| 1-bromo-2,3-dichloro-4-methylsulfonylbenzene | 1. Hydroxylation2. Alkylation3. Palladium-catalyzed carbonylation4. Saponification5. O-acylation with 1,3-cyclohexanedione6. Cyanide-catalyzed rearrangement | This compound |
Cyanide-Catalyzed Rearrangement Strategies for Triketone Formation
The final key step in many synthetic routes to this compound and other triketones is the rearrangement of an enol ester. chemicalbook.comguidechem.comchesci.com This rearrangement is frequently catalyzed by a cyanide source, such as potassium cyanide or acetone (B3395972) cyanohydrin. google.comchesci.comgoogleapis.com
The mechanism of the cyanide-catalyzed rearrangement is thought to involve the nucleophilic attack of the cyanide ion on the carbonyl group of the enol ester. This initiates a series of electronic shifts that ultimately lead to the formation of the more stable triketone structure. While effective, the use of highly toxic cyanide reagents presents significant safety and environmental challenges, prompting research into alternative catalysts. chesci.com For instance, dimethylaminopyridine (DMAP) has been explored as a less hazardous alternative for this type of rearrangement. chesci.com
Novel Synthetic Pathways for this compound Derivatives
Research into the synthesis of this compound and its analogs is ongoing, with a focus on developing more efficient, safer, and environmentally friendly methods.
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals like this compound to minimize environmental impact. purkh.comijnc.irjocpr.com This includes the use of renewable starting materials, the development of catalytic reactions to replace stoichiometric reagents, and the use of safer solvents. purkh.comjocpr.com
In the context of this compound synthesis, green chemistry approaches could involve:
Alternative Catalysts: Replacing hazardous cyanide catalysts in the final rearrangement step with more benign alternatives. chesci.com Research into solid-supported catalysts or biocatalysts could provide recyclable and safer options.
Greener Solvents: Substituting traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. jocpr.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. purkh.com
The development of such green synthetic pathways is crucial for the long-term sustainability of producing this compound and other important agrochemicals.
Stereoselective Synthesis of Chiral this compound Analogs
The core structure of this compound is achiral. However, the synthesis of chiral analogs, which could exhibit different biological activities, necessitates stereoselective synthetic strategies. While specific literature detailing the stereoselective synthesis of chiral this compound analogs is not abundant, general principles in asymmetric synthesis can be applied.
Key approaches would involve:
Use of Chiral Precursors: The synthesis could start from a chiral version of a key building block, such as a chiral cyclohexanedione derivative. The inherent chirality of the precursor would be carried through the synthetic sequence to the final analog.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed.
Strategies like the "lactone concept" have been effectively used for the stereoselective construction of other complex axially chiral natural products and could be adapted for creating novel biaryl-containing analogs. nih.gov The development of these methods often relies on creating and resolving configurationally unstable intermediates to yield the desired atropisomeric product. nih.gov
Optimization of Synthetic Reaction Conditions and Yields
The optimization of the this compound synthesis focuses on maximizing yield, ensuring purity, and improving process safety and efficiency. The established synthesis provides several key stages where optimization is critical. chemicalbook.comguidechem.com
Key Optimization Points:
Palladium-Catalyzed Carbonylation: This step, which converts an aryl halide to a methyl ester, is crucial for building the benzoyl portion of the molecule. Optimization here involves screening palladium catalysts, ligands, carbon monoxide pressure, temperature, and solvent to maximize the yield and turnover number of the catalyst.
Enol Ester Rearrangement: The final step involves the rearrangement of an enol ester intermediate to the desired triketone product. chemicalbook.comguidechem.com This transformation is often catalyzed by cyanide sources such as acetone cyanohydrin. researchgate.net Research into similar triketone syntheses has shown that this hazardous cyanide-catalyzed step can be replaced by simpler and safer reagents like dimethylaminopyridine (DMAP), which can improve the safety profile of the manufacturing process. chesci.com
Solvent and Base Selection: In steps like the initial alkylation of the phenol derivative, the choice of base and solvent is critical to ensure high yields and prevent side reactions. Conditions are typically optimized to ensure complete reaction while minimizing the formation of impurities.
Industrial scale-up of similar compounds requires precise control over reaction conditions and purification methods to ensure high purity and yield. patsnap.com
Synthetic Precursors and Key Intermediates in this compound Production
The synthesis of this compound proceeds through a linear sequence, starting from a substituted benzene derivative and incorporating the cyclohexanedione ring late in the process. The primary precursors and key intermediates are well-documented. chemicalbook.comguidechem.com
The synthesis commences with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene as the starting material. chemicalbook.comguidechem.com The reaction sequence proceeds through several stable, isolable intermediates that are crucial for the construction of the final molecule.
| Compound Name | Role in Synthesis | Reference(s) |
| 1-bromo-2,3-dichloro-4-methylsulfonylbenzene | Starting Material | chemicalbook.com, guidechem.com |
| 2,3-dichloro-4-methylsulfonylphenol | Intermediate 1 (Phenol derivative) | chemicalbook.com, guidechem.com |
| 1-chloro-2-[2-(1,3-dioxolan-2-yl)ethoxy]-3-bromo-4-(methylsulfonyl)benzene | Intermediate 2 (Alkylated phenol) | chemicalbook.com, guidechem.com |
| Methyl 2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoate | Intermediate 3 (Methyl ester) | chemicalbook.com, guidechem.com |
| 2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoic acid | Intermediate 4 (Benzoic acid derivative) | chemicalbook.com, guidechem.com |
| 1,3-cyclohexanedione | Key Precursor | chemicalbook.com, guidechem.com |
| Enol Ester Intermediate | Penultimate Intermediate | chemicalbook.com, guidechem.com, chesci.com |
| This compound | Final Product | chemicalbook.com, guidechem.com |
Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for structural confirmation in research)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique used to map the carbon and hydrogen framework of a molecule. mdpi.com For this compound, both ¹H NMR and ¹³C NMR would provide crucial data.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique hydrogen environment. For instance, the aromatic protons on the benzoyl ring would appear in the downfield region, while the aliphatic protons of the cyclohexane (B81311) and dioxolane rings would be found in the upfield region. The methyl protons of the sulfonyl group would likely appear as a sharp singlet.
¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the cyclohexane-1,3-dione group would be highly deshielded and appear significantly downfield. Other characteristic signals would correspond to the aromatic carbons, the carbons in the dioxolane and ethoxy groups, and the methyl carbon of the sulfonyl group. oxinst.com
Two-dimensional NMR techniques (like COSY and HSQC) would be employed to establish the connectivity between protons and carbons, confirming the precise assembly of the molecular fragments.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₉H₂₁ClO₈S) by providing a highly accurate mass measurement. copernicus.org Fragmentation patterns observed in the mass spectrum would further corroborate the structure by showing the loss of specific neutral fragments, such as the dioxolane ring or the methylsulfonyl group.
Illustrative Spectroscopic Data for this compound
Disclaimer: The following tables represent hypothetical, predicted data based on the known structure of this compound for illustrative purposes. They are not derived from actual experimental measurements of the compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Cyclohexane-1,3-dione (C=O) | - | ~190-205 |
| Cyclohexane-1,3-dione (CH₂) | ~2.0-2.8 | ~30-45 |
| Benzoyl (Aromatic CH) | ~7.5-8.0 | ~125-140 |
| Dioxolane (CH) | ~5.0 | ~103 |
| Dioxolane/Ethoxy (OCH₂) | ~3.9-4.2 | ~65-75 |
Table 2: Predicted Key Mass Spectrometry Fragments (m/z)
| m/z Value | Possible Fragment Identity |
|---|---|
| 444.06 | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |
| 446.06 | [M+2]⁺ (³⁷Cl isotope peak) |
| 365.03 | [M - C₃H₅O₂]⁺ (Loss of dioxolane ethyl radical) |
| 309.04 | [M - C₆H₉O₂]⁺ (Loss of cyclohexanedione moiety) |
Conformational Landscape and Dynamics of this compound
The conformational landscape of this compound is defined by the rotation around its multiple single bonds. These rotations give rise to various spatial arrangements, or conformers, each with a distinct energy level. The molecule's flexibility, particularly around the ether linkage and the bond connecting the benzoyl group to the dione (B5365651) ring, allows it to adopt different shapes.
Understanding the conformational dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity. The preferred conformation is the one that minimizes steric hindrance and electrostatic repulsion, achieving the lowest potential energy. Computational modeling is the primary tool used to explore this landscape. By systematically rotating key bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. This surface maps the energy minima (stable conformers) and the energy barriers (transition states) that separate them. Experimental techniques, such as variable-temperature NMR, can sometimes be used to study the populations of different conformers and the energy barriers between them if the rotation is slow on the NMR timescale. For this compound, key areas of conformational freedom include the orientation of the cyclohexane-1,3-dione ring relative to the benzoyl plane and the arrangement of the flexible ethoxy-dioxolane side chain.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide profound insights into the electronic properties of molecules, which are fundamental to understanding their structure and reactivity. rsc.orgrsdjournal.orgscienceopen.com These computational methods can model aspects of molecular behavior that are difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgrsc.org It is widely used to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. researchgate.netmdpi.com
For this compound, DFT calculations would be used to:
Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure by adjusting bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.
Calculate Thermodynamic Properties: Predict properties such as the energies of different conformers, allowing for the identification of the most stable structure. mdpi.com
Simulate Vibrational Frequencies: Calculate the infrared spectrum of the molecule, which can be compared with experimental data to validate the accuracy of the computed structure.
Table 3: Hypothetical DFT-Calculated Geometrical Parameters for this compound's Core Structure Disclaimer: This table contains illustrative data for what a DFT geometry optimization might yield. It is not based on a published calculation for this compound.
| Parameter | Bond/Angle Description | Calculated Value |
| Bond Length | Benzoyl C=O | 1.22 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | S=O (Sulfonyl) | 1.45 Å |
| Bond Angle | C-S-C (Sulfonyl) | 104.5° |
| Dihedral Angle | Benzoyl Ring - Dione Ring | 55.0° |
Frontier Molecular Orbital (FMO) theory is a framework for describing chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comunesp.br
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the location of the most available, highest-energy electrons. It represents the molecule's ability to act as an electron donor (a nucleophile). For this compound, the HOMO is likely to be localized on the electron-rich cyclohexane-1,3-dione moiety, which exists in a tautomeric equilibrium with its enol form.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons. It represents the molecule's ability to act as an electron acceptor (an electrophile). The LUMO of this compound is expected to be centered on the electron-deficient benzoyl ring system, influenced by the electron-withdrawing chloro and methylsulfonyl substituents. rsc.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. libretexts.orgnumberanalytics.com It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. researchgate.net The resulting map is color-coded:
Red regions indicate negative electrostatic potential, where the positive test charge is strongly attracted. These are electron-rich areas, prone to electrophilic attack. In this compound, these would be found around the oxygen atoms of the carbonyl and sulfonyl groups.
Blue regions indicate positive electrostatic potential, where the test charge is repelled. These are electron-poor areas, susceptible to nucleophilic attack.
Green/Yellow regions represent areas of neutral or intermediate potential.
The MEP map for this compound would visually confirm the electronic characteristics inferred from FMO analysis. It would highlight the electronegative oxygen atoms as sites of negative potential and would show how the electron-withdrawing groups create a less electron-rich environment on the benzoyl ring. This detailed picture of charge distribution is invaluable for predicting non-covalent interactions, such as how the molecule might bind to its biological target. numberanalytics.comorientjchem.org
Mechanistic Biochemistry of Lancotrione S Target Interaction
Inhibition Kinetics of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) by Lancotrione in Plant Systems
The efficacy of an enzyme inhibitor like this compound is quantified by studying its inhibition kinetics, which describes the rate and nature of its interaction with the target enzyme.
To study the inhibitory effect of compounds like this compound on HPPD, robust enzyme assays must be developed and validated. These assays measure the activity of the HPPD enzyme in the presence of the inhibitor. A common source for the enzyme in these studies is the model plant Arabidopsis thaliana (AtHPPD). frontiersin.orgfrontiersin.org
Several types of assays are employed for screening and characterizing HPPD inhibitors:
Spectrophotometric Assays: These are the most common methods for in vitro analysis. One approach involves purifying the HPPD enzyme and measuring the rate of substrate (HPPA) consumption or product (HGA) formation. HPPD activity can be determined by monitoring the decrease in absorbance corresponding to the consumption of the substrate, HPPA. mdpi.com
Whole-Cell Colorimetric Bioassays: An innovative approach involves using a recombinant Escherichia coli strain that expresses a plant HPPD gene. This engineered bacterium can convert tyrosine into a soluble melanin-like pigment. When an HPPD inhibitor is introduced, the pigment production decreases, and this change can be measured colorimetrically. This method provides a high-throughput platform for screening potential herbicides. cambridge.org
Fluorescence-Based Platforms: Advanced techniques include the development of fluorescent labels that can visualize HPPD in living cells, allowing for real-time monitoring of enzyme inhibition. unisi.it
Validation of these assays is critical and typically involves demonstrating a dose-dependent inhibitory response and using a known, well-characterized HPPD inhibitor, such as mesotrione (B120641), as a positive control to ensure the assay performs as expected. frontiersin.org
The potency of an inhibitor is defined by its inhibition constants. The two most important parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
IC50: This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. frontiersin.org It is a practical measure of inhibitor potency. For instance, in an in vitro assay using Arabidopsis thaliana HPPD, the well-known herbicide mesotrione was found to have an IC50 of 0.204 µM. frontiersin.org While specific IC50 values for this compound are not available in the reviewed public literature, they would be determined using similar validated enzyme assays.
Ki: This is the dissociation constant for the enzyme-inhibitor complex and represents a more absolute measure of binding affinity that is independent of substrate concentration. jst.go.jp For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation. jst.go.jp A lower Ki value signifies a higher binding affinity and greater potency. cambridge.org
Although the precise IC50 and Ki values for this compound have not been publicly disclosed, the methodologies for their determination are well-established within the field of herbicide science.
Table 1: Comparison of IC50 Values for select HPPD Inhibitors against Arabidopsis thaliana HPPD (AtHPPD)
| Compound | IC50 (µM) | Reference |
| Mesotrione | 0.204 | frontiersin.org |
| Compound 3881 | 2.489 | frontiersin.org |
| This compound | Data not publicly available | N/A |
This table illustrates typical IC50 values for known HPPD inhibitors and highlights the absence of publicly available data for this compound.
Enzyme Assay Development and Validation for HPPD Inhibition Studies
Molecular Basis of this compound-HPPD Binding
To understand how this compound inhibits HPPD at a molecular level, computational techniques such as docking and molecular dynamics simulations are employed. These methods model the interaction between the inhibitor (ligand) and the enzyme (protein). The crystal structure of Arabidopsis thaliana HPPD (PDB ID: 1TFZ) is frequently used for these simulations. frontiersin.orgfrontiersin.org
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For HPPD inhibitors, docking studies are used to understand how they fit into the enzyme's active site. frontiersin.orgfrontiersin.org The process involves preparing the 3D structures of both the enzyme and the inhibitor and using software to simulate their interaction. frontiersin.org
For triketone inhibitors, docking studies consistently show two key interactions:
Bidentate Chelation: The 1,3-dione moiety of the triketone chelates with the Fe(II) ion in the HPPD active site, displacing water molecules. This interaction is fundamental to the inhibitory mechanism. frontiersin.org
π-π Stacking: The aromatic ring of the inhibitor forms π-π stacking interactions with the side chains of aromatic amino acid residues in the active site, such as phenylalanine. frontiersin.org
While specific docking studies for this compound are not published, its triketone structure strongly suggests it would adopt a similar binding mode to other inhibitors of its class within the HPPD active site.
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex predicted by docking. mdpi.comnih.gov By simulating the complex in a dynamic state, researchers can confirm the stability of the binding and refine the understanding of the interactions. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which measure the deviation of the ligand and protein atoms from their initial positions and their flexibility, respectively. nih.govnih.gov Stable RMSD values over the simulation time (e.g., 100 nanoseconds) indicate a stable binding complex. nih.gov Although no specific MD simulation studies for this compound are available, this technique is a standard validation step for newly designed HPPD inhibitors. frontiersin.org
Simulations and structural studies of various HPPD-inhibitor complexes have identified several key amino acid residues in the enzyme's active site that are crucial for binding. The active site of HPPD contains a conserved catalytic triad (B1167595) of two histidine (His) and one glutamate (B1630785) (Glu) residue that coordinate the essential Fe(II) ion. unisi.itfrontiersin.org
In addition to the catalytic triad, other residues form the binding pocket and interact with the inhibitor through various forces:
Hydrophobic and π-π Interactions: Phenylalanine residues are particularly important for stabilizing the inhibitor in the active site. In Arabidopsis thaliana HPPD, residues such as Phe381 , Phe398 , Phe403 , and Phe424 have been identified as playing significant roles in inhibitor binding through hydrophobic and π-π stacking interactions. frontiersin.orgnih.gov
Hydrogen Bonding: Other polar residues can form hydrogen bonds with the inhibitor, further anchoring it in place.
It is highly probable that this compound's binding to plant HPPD involves these same key residues, particularly the Fe(II)-coordinating triad and the surrounding phenylalanine "cage" that is characteristic of the binding site for triketone herbicides.
Table 2: Key Interacting Components in Herbicide Binding to the HPPD Active Site
| Component | Interaction Type | Key Residues/Ions |
| This compound | Triketone | N/A |
| Mesotrione | Triketone | N/A |
| Propanil | Amide | N/A |
| Sulcotrione (B48614) | Triketone | N/A |
| Tefuryltrione (B1250450) | Triketone | N/A |
| Tembotrione (B166760) | Triketone | N/A |
| Tolpyralate | Pyrazole | N/A |
| Benzobicyclon | Triketone | N/A |
| Fenquinotrione | Triketone | N/A |
| Benquitrione | Quinazoline-2,4-dione | N/A |
| 4-Hydroxyphenylpyruvate (HPPA) | Substrate | N/A |
| Homogentisate (HGA) | Product | N/A |
| Glutamate (Glu) | Amino Acid | N/A |
| Histidine (His) | Amino Acid | N/A |
| Phenylalanine (Phe) | Amino Acid | N/A |
Molecular Dynamics (MD) Simulations of this compound-HPPD Complexes
Comparative Analysis of this compound with Structurally Related HPPD Inhibitors (e.g., Tefuryltrione)
This compound belongs to the triketone class of herbicides, which are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). hep.com.cnfrontiersin.org This class of compounds is characterized by a 2-benzoyl-cyclohexane-1,3-dione scaffold, which is crucial for their mechanism of action. nih.gov The triketone moiety allows these inhibitors to chelate the Fe(II) ion present in the active site of the HPPD enzyme, effectively blocking its catalytic function. researchgate.netnih.gov
This compound is structurally very similar to tefuryltrione, another established triketone herbicide used in rice cultivation. wikipedia.orgjst.go.jpchemicalbook.com Both molecules share the same core structure, including a cyclohexane-1,3-dione ring attached to a substituted benzoyl group. The primary distinction between this compound and tefuryltrione lies in the ether-linked side chain at the third position of the benzoyl ring. This subtle structural modification is a key aspect of modern herbicide design, intended to fine-tune the molecule's efficacy, crop selectivity, and metabolic profile.
Below is a comparative table of this compound and other structurally related triketone HPPD inhibitors.
| Feature | This compound | Tefuryltrione | Mesotrione | Sulcotrione |
| Chemical Class | Triketone | Triketone | Triketone | Triketone |
| Core Structure | 2-Benzoylcyclohexane-1,3-dione | 2-Benzoylcyclohexane-1,3-dione | 2-Benzoylcyclohexane-1,3-dione | 2-Benzoylcyclohexane-1,3-dione |
| Benzoyl Ring Substituents | 2-chloro, 3-[2-(1,3-dioxolan-2-yl)ethoxy], 4-methylsulfonyl wikipedia.org | 2-chloro, 3-[(tetrahydrofuran-2-ylmethoxy)methyl], 4-methylsulfonyl nih.gov | 2-nitro, 4-methylsulfonyl nih.gov | 2-chloro, 4-methylsulfonyl |
| Common Target | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) |
This table provides a structural comparison of selected triketone HPPD inhibitors, highlighting the common core and variations in substituents on the benzoyl ring.
Effects of this compound on Downstream Biochemical Pathways in Target Organisms (e.g., Plastoquinone (B1678516) and Tocopherol Synthesis in Plants)
The inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by this compound initiates a cascade of biochemical disruptions within susceptible plants. The enzyme's primary function is to catalyze the conversion of p-hydroxyphenylpyruvate (HPP) into homogentisic acid (HGA). hep.com.cnnih.govresearchgate.net HGA is a critical precursor for two essential downstream biosynthetic pathways located in the chloroplasts: the synthesis of plastoquinones and tocopherols. nih.govresearchgate.netoup.com
The depletion of HGA leads to a deficiency in both plastoquinone and tocopherols, with profound consequences for plant health. researchgate.netoup.com
Plastoquinone Depletion and Photosynthesis Inhibition: Plastoquinone (PQ) is a vital lipid-soluble molecule with two major roles. Firstly, it functions as a mobile electron carrier in the photosynthetic electron transport chain, shuttling electrons from Photosystem II (PSII) to the cytochrome b₆f complex. frontiersin.org Its absence halts photosynthetic electron flow, thereby stopping the production of ATP and NADPH needed for carbon fixation. hep.com.cn Secondly, and more acutely for the herbicidal effect, plastoquinone is an indispensable cofactor for the enzyme phytoene (B131915) desaturase (PDS). researchgate.netoup.com PDS is a key enzyme in the carotenoid biosynthesis pathway. Without its PQ cofactor, PDS cannot function, leading to a complete halt in the production of carotenoids. Carotenoids are pigments that protect chlorophyll (B73375) from photooxidation. researchgate.net In their absence, chlorophyll is rapidly destroyed by light energy, resulting in the characteristic "bleaching" symptoms where new plant tissues turn white. This ultimately leads to the cessation of photosynthesis and plant death. researchgate.netoup.com
The following table summarizes the biochemical cascade initiated by this compound.
| Step | Biochemical Event | Consequence in Susceptible Plants |
| 1. Primary Action | This compound inhibits the HPPD enzyme. | The conversion of p-hydroxyphenylpyruvate to homogentisic acid (HGA) is blocked. hep.com.cnnih.gov |
| 2. Precursor Depletion | Cellular levels of HGA decrease sharply. | Substrate for plastoquinone and tocopherol synthesis becomes unavailable. researchgate.net |
| 3. Downstream Pathway 1: Plastoquinone | Plastoquinone synthesis ceases. | Photosynthetic electron transport is blocked. Phytoene desaturase is inactivated. researchgate.netfrontiersin.org |
| 4. Downstream Pathway 2: Tocopherol | Tocopherol synthesis ceases. | Protection against reactive oxygen species is lost, leading to increased oxidative damage. oup.comoup.com |
| 5. Terminal Effect | Carotenoid synthesis fails, and photosynthesis stops. | Chlorophyll is destroyed by photooxidation ("bleaching"), leading to necrosis and plant death. researchgate.netoup.com |
This table outlines the sequential effects following the inhibition of the HPPD enzyme by this compound, culminating in plant death.
Structure Activity Relationship Sar Studies of Lancotrione Analogs for Biochemical Activity
Systematic Structural Modifications of the Cyclohexanedione Moiety
The 1,3-cyclohexanedione (B196179) ring is a fundamental pharmacophore for potent HPPD inhibition in triketone herbicides. usda.gov This moiety is crucial for the herbicidal activity, and its modification can have significant impacts. The keto-enol tautomerism within this ring system is a key factor in its interaction with the HPPD enzyme. unisi.it
Research on related cyclohexanedione-containing herbicides has shown that substitutions on this ring can modulate herbicidal efficacy. For instance, the introduction of methyl groups at the 5-position of the 1,3-cyclohexanedione ring has been observed to be detrimental to the herbicidal activity in some series of HPPD inhibitors. beilstein-journals.org This suggests that steric hindrance in this region can negatively affect the binding of the inhibitor to the enzyme's active site. In contrast, modifications at other positions of the cyclohexanedione ring can be made without a significant loss of activity, indicating a degree of tolerance for structural changes in specific areas of this moiety. unisi.it
For Lancotrione analogs, it is hypothesized that maintaining a non-substituted or minimally substituted cyclohexanedione ring is optimal for potent HPPD inhibition. The following table illustrates the potential impact of such modifications based on general observations for this class of herbicides.
| Modification to Cyclohexanedione Ring | Hypothesized Impact on HPPD Inhibition | Rationale |
| No substitution | High | Unhindered interaction with the active site. |
| Methyl group at C-5 | Reduced | Potential for steric clashes within the enzyme's binding pocket. beilstein-journals.org |
| Ethyl group at C-5 | Significantly Reduced | Increased steric bulk likely leads to poorer binding affinity. |
| Hydroxyl group at C-5 | Variable | May introduce new hydrogen bonding interactions but could also alter the electronic properties unfavorably. |
This table is illustrative and based on general SAR principles for triketone herbicides, as specific experimental data for a wide range of this compound analogs is not publicly available.
Modulation of Aromatic Substituents and Their Impact on HPPD Inhibition
The nature and position of substituents on the aromatic ring of triketone herbicides are critical determinants of their HPPD inhibitory activity. usda.gov For this compound, the aromatic ring is substituted with a chlorine atom, a dioxolane-containing alkoxy group, and a methylsulfonyl group. chemicalbook.com These substituents influence the electronic properties of the ring and its interaction with the hydrophobic pockets and key amino acid residues within the HPPD active site.
Generally, electron-withdrawing groups on the phenyl ring tend to enhance the acidity of the triketone's enol tautomer, which can lead to stronger binding to the enzyme. chemicalbook.com The presence of electron-withdrawing substituents can render the aromatic ring electron-deficient, a characteristic that is often correlated with higher herbicidal activity. chemicalbook.com The specific positioning of these groups is also crucial, with substitutions at the ortho and para positions often being particularly influential. unisi.it
In the broader class of HPPD inhibitors, the replacement of the benzene (B151609) ring with other aromatic systems, such as naphthalene (B1677914) or various heterocycles, has been explored to modulate activity and spectrum. Current time information in Bangalore, IN. The introduction of alkoxy groups at the meta-position has also been shown to increase activity towards HPPD in some instances. chemicalbook.com
The following table summarizes the expected impact of modulating the aromatic substituents of this compound analogs, based on established SAR principles for HPPD inhibitors.
| Aromatic Substituent Modification | Expected Impact on HPPD Inhibition | Rationale |
| Replacement of Chlorine with Fluorine | Maintained or Slightly Reduced | Halogens are generally favorable, but the specific interaction may vary. |
| Replacement of Chlorine with a Methyl group | Reduced | Electron-donating groups can decrease the acidity of the enol, potentially weakening enzyme binding. |
| Removal of the Methylsulfonyl group | Significantly Reduced | This strong electron-withdrawing group is likely a key contributor to the high potency. |
| Replacement of Benzene with Naphthalene | Variable | May enhance π-π stacking interactions but could also introduce steric hindrance. Current time information in Bangalore, IN. |
| Introduction of an additional Methoxy group | Potentially Increased | Alkoxy groups in certain positions can enhance activity. chemicalbook.com |
This table is illustrative and based on general SAR principles for triketone herbicides, as specific experimental data for a wide range of this compound analogs is not publicly available.
Influence of the Dioxolane Ring System on Molecular Interaction
In the context of this compound, the 2-(1,3-dioxolan-2-yl)ethoxy side chain positions the dioxolane ring in a way that it can interact with the amino acid residues of the HPPD enzyme. Modifications to this ring system, such as altering its size, substituting on the ring, or replacing it with other heterocyclic systems, would likely have a significant impact on the molecule's binding affinity and, consequently, its herbicidal activity. The flexibility and conformational preferences of this side chain are also important for achieving an optimal fit within the enzyme's active site.
| Dioxolane Ring Modification | Predicted Effect on Molecular Interaction | Basis for Prediction |
| Replacement with a Dioxane ring | Altered | Change in ring size and conformation could disrupt optimal binding. |
| Substitution on the Dioxolane ring | Potentially Negative | Introduction of substituents could lead to steric clashes with the enzyme. |
| Replacement with an open-chain diether | Reduced Activity | The cyclic constraint of the dioxolane likely provides a favorable pre-organization for binding. |
| Bioisosteric replacement with a thiolane ring | Unpredictable | While a potential bioisostere, the change in electronic properties and hydrogen bonding capacity would be significant. |
This table is illustrative and based on general SAR principles for molecules containing a dioxolane ring, as specific experimental data for this compound analogs with modified dioxolane rings is not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for HPPD Inhibition
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov For HPPD inhibitors, QSAR models can be developed to predict the herbicidal potency of new analogs based on various molecular descriptors. nih.gov These descriptors can be categorized into electronic, steric, and hydrophobic parameters.
In the development of QSAR models for HPPD inhibitors, it has been found that steric properties often play a dominant role, followed by electrostatic components. unisi.it This indicates that the size and shape of the molecule are critical for a snug fit into the enzyme's active site. The models can be built using techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). googleapis.com
A hypothetical QSAR model for a series of this compound analogs might take the following form:
pIC₅₀ = a(LogP) + b(Dipole Moment) + c(Molecular Volume) + d(LUMO Energy) + constant
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.
LogP is a measure of hydrophobicity.
Molecular Volume is a steric descriptor.
LUMO Energy (Lowest Unoccupied Molecular Orbital energy) is an electronic descriptor related to the molecule's ability to accept electrons.
a, b, c, and d are coefficients determined by the regression analysis.
The predictive power of such a model would be assessed through statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred). googleapis.com For a reliable QSAR model, these values should be high, indicating a strong correlation and good predictive ability.
| QSAR Descriptor | Influence on HPPD Inhibition | Rationale |
| Increased LogP | Generally positive, up to an optimal point | Enhanced transport to the target site, but excessive lipophilicity can reduce bioavailability. |
| Increased Molecular Volume | Generally negative | Steric hindrance can prevent optimal binding in the active site. |
| Lower LUMO Energy | Generally positive | Indicates a greater ability to accept electrons, which can be favorable for certain interactions. |
| Specific Atomic Charges | Variable | The charge distribution across the molecule is critical for electrostatic interactions with the enzyme. |
This table represents general trends observed in QSAR studies of enzyme inhibitors and is not based on a specific published QSAR model for this compound analogs.
Stereochemical Effects on this compound's Biological Activity
Stereochemistry plays a crucial role in the biological activity of many pesticides, as biological systems are chiral environments. nih.gov Although this compound itself does not possess a chiral center in its core structure, the introduction of chiral centers through modification of its various moieties could lead to stereoisomers with differing herbicidal activities.
For many pesticides, it is common for one enantiomer to be significantly more active than the other. michberk.com This enantioselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of its target enzyme. The differential activity of stereoisomers can have significant implications for the development of more efficient and environmentally friendly herbicides, as it may be possible to use a single, more active isomer at a lower application rate.
If a chiral center were introduced into a this compound analog, for example, by modifying the dioxolane side chain or the cyclohexanedione ring, it would be expected that the resulting enantiomers or diastereomers would exhibit different levels of HPPD inhibition. The (R)- and (S)-enantiomers would likely have distinct binding affinities for the HPPD enzyme due to the specific spatial orientation of their substituents.
The following table illustrates the potential stereochemical effects on the biological activity of hypothetical this compound analogs.
| Chiral Modification | Expected Outcome | Reason |
| Introduction of a chiral center in the ethoxy bridge | Enantiomers with different activities | The spatial arrangement of the dioxolane ring relative to the aromatic ring would differ, affecting enzyme binding. |
| Introduction of a chiral center on the cyclohexanedione ring | Diastereomers with different activities | The orientation of the substituent on the cyclohexanedione ring would impact its fit within the active site. |
| Use of a single, more active enantiomer | Increased specific activity | The formulation would contain a higher concentration of the biologically active compound. |
| Use of a racemic mixture | Lower specific activity | The inactive or less active enantiomer acts as an impurity, contributing to the overall amount of chemical applied without a corresponding increase in efficacy. michberk.com |
This table is illustrative and based on general principles of stereochemistry in pesticide science, as specific data on chiral analogs of this compound are not publicly available.
Metabolic and Degradation Pathways of Lancotrione in Non Human Biological Systems and Environmental Matrices
Enzymatic Biotransformation of Lancotrione in Plant Metabolism
The metabolic processes within plants are a primary determinant of a herbicide's selectivity and efficacy. For triketone herbicides, including likely for this compound, detoxification is a key mechanism of tolerance in certain plant species, such as maize.
Identification of Metabolites
While specific metabolites for this compound are not extensively documented in publicly available literature, the metabolism of structurally similar triketone herbicides, like mesotrione (B120641), has been studied. In tolerant plants such as maize, the primary metabolic transformation involves hydroxylation of the parent molecule. For mesotrione, this results in the formation of 4-hydroxy-mesotrione and 5-hydroxy-mesotrione. acs.org These hydroxylated metabolites are often less phytotoxic than the parent compound. Subsequently, these metabolites can undergo further conjugation reactions, a common detoxification pathway in plants for xenobiotics. acs.org
Based on the metabolism of other triketones, it is plausible that this compound undergoes similar transformations in tolerant plant species. The likely initial metabolites would be hydroxylated forms of this compound, followed by conjugation to endogenous plant molecules like glucose or glutathione.
Table 1: Potential Metabolites of this compound in Plants (Inferred from Triketone Herbicide Metabolism)
| Parent Compound | Potential Metabolite Type | Example from Analogous Herbicides |
| This compound | Hydroxylated this compound | 4-hydroxy-mesotrione, 5-hydroxy-mesotrione acs.org |
| This compound | Conjugated Metabolites | Glucoside conjugates |
Involvement of Cytochrome P450 Enzymes and Other Metabolic Systems
The enzymatic systems responsible for the initial metabolism of triketone herbicides in tolerant plants are primarily cytochrome P450 monooxygenases (CYPs). mdpi.comnih.govacs.orgresearchgate.net Specifically, studies on maize have identified that members of the CYP81A subfamily are instrumental in the detoxification of herbicides like mesotrione and tembotrione (B166760) through hydroxylation reactions. mdpi.comnih.govacs.orgresearchgate.net It is highly probable that the same or a closely related group of CYP enzymes is responsible for the metabolic detoxification of this compound in tolerant crop species. researchgate.net The expression of these enzymes can be enhanced by the use of herbicide safeners, which increases the crop's tolerance to the herbicide. nih.govacs.orgresearchgate.net
Following the initial oxidation by CYPs, the resulting metabolites can be further processed by other enzyme systems, such as glycosyltransferases, which conjugate the hydroxylated intermediates with sugars, increasing their water solubility and facilitating their sequestration into vacuoles or incorporation into cell wall components. mdpi.com
Degradation Mechanisms in Soil and Aquatic Environments (Chemical Transformations)
In the environment, this compound is subject to abiotic degradation processes, primarily photolysis and hydrolysis, which contribute to its breakdown in soil and water.
Photolytic Degradation Pathways
Photodegradation, the breakdown of compounds by light, is a significant dissipation pathway for many pesticides. For triketone herbicides, photolysis in aqueous solutions has been shown to be pH-dependent. nih.gov Studies on tembotrione have demonstrated that degradation is more rapid under acidic and neutral conditions. nih.gov The photolytic degradation of tembotrione can lead to the formation of a xanthenedione-type compound through intramolecular cyclization. nih.gov Similarly, the photolysis of leptospermone, a natural β-triketone, is also influenced by pH and results in several transformation products, including hydroxy-leptospermone. nih.gov It is anticipated that this compound would exhibit similar pH-dependent photolytic behavior, leading to a variety of photoproducts.
Hydrolytic Stability and Products
Microbial Degradation Pathways and Intermediates
Microorganisms in soil and water play a crucial role in the degradation of herbicides. researchgate.net The biodegradation of triketone herbicides is a significant factor in their environmental persistence.
Soil microorganisms have been shown to accelerate the degradation of triketone herbicides like mesotrione, sulcotrione (B48614), and tembotrione. researchgate.net The rate of degradation is often influenced by soil properties such as pH and organic matter content. isws.org.inresearchgate.net For example, the degradation of tembotrione is highest in more alkaline soils. isws.org.in
Several bacterial strains capable of degrading triketone herbicides have been isolated and characterized. For instance, a strain of Bradyrhizobium sp. was found to degrade both sulcotrione and mesotrione. scite.airesearchgate.net The degradation of sulcotrione by this bacterium involved the formation of 2-chloro-4-mesylbenzoic acid (CMBA) and hydroxy-sulcotrione. scite.airesearchgate.net For mesotrione, the identified metabolites were 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonylbenzoic acid (AMBA). scite.airesearchgate.net More recently, Klebsiella pasteurii CM-1 was also identified as a degrader of mesotrione, producing the same primary metabolites, AMBA and MNBA. researchgate.net These findings suggest that a common degradation pathway for triketone herbicides in microbes involves the cleavage of the cyclohexanedione ring, leading to the formation of substituted benzoic acid derivatives.
Table 2: Common Microbial Degradation Intermediates of Triketone Herbicides
| Parent Herbicide | Microorganism | Identified Intermediates/Products |
| Sulcotrione | Bradyrhizobium sp. SR1 | 2-chloro-4-mesylbenzoic acid (CMBA), Hydroxy-sulcotrione scite.airesearchgate.net |
| Mesotrione | Bradyrhizobium sp. SR1 | 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), 2-amino-4-methylsulfonylbenzoic acid (AMBA) scite.airesearchgate.net |
| Mesotrione | Klebsiella pasteurii CM-1 | 2-amino-4-methylsulfonylbenzoic acid (AMBA), 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) researchgate.net |
Given the structural similarities, it is highly likely that the microbial degradation of this compound would proceed through similar pathways, resulting in the formation of corresponding substituted benzoic acid intermediates.
Advanced Analytical Methodologies for Lancotrione Quantification in Research Contexts
Chromatographic Methods for Separation and Quantification (e.g., UHPLC-QTOF MS)
Chromatographic techniques are central to separating and quantifying herbicides from complex mixtures. For triketone herbicides like Lancotrione, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is the method of choice, offering high resolution, sensitivity, and speed.
Specifically, UHPLC coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry (UHPLC-QTOF-MS) is a powerful tool. mdpi.comnih.gov This technique allows for the simultaneous detection of a wide range of pesticides in a single run. mdpi.com The QTOF analyzer provides high-resolution, accurate mass data for both precursor and product ions, which enhances the confident identification of the target analyte and its metabolites, distinguishing it from matrix interferences. mdpi.comnih.gov For other triketones like mesotrione (B120641) and sulcotrione (B48614), liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have achieved quantification limits as low as 0.5 to 10 ng/L in water samples after solid-phase extraction (SPE). researchgate.netnih.gov A similar performance would be expected for this compound analysis.
The development of a UHPLC-QTOF-MS method for this compound would involve optimizing several parameters, as shown in the table below, based on typical conditions for related compounds. mdpi.comnih.govscispace.com
Table 1: Typical UHPLC-QTOF-MS Parameters for Triketone Herbicide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B) | Elutes compounds from the column with increasing organic solvent concentration. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
| Ionization Source | Electrospray Ionization (ESI), often in negative mode for triketones | Generates charged ions from the analyte molecules for MS detection. |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Measures the mass-to-charge ratio of ions with high accuracy. |
| Acquisition Mode | Full scan MS and data-dependent MS/MS (or SWATH) | Provides accurate mass for parent ions and fragmentation patterns for structural confirmation. mdpi.com |
Spectroscopic Techniques for Detection and Structural Elucidation of Research Samples
Spectroscopic methods are indispensable for the initial identification and structural confirmation of new chemical entities like this compound and for identifying its potential degradation products in research studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the precise molecular structure of a synthesized compound. By analyzing the chemical shifts, coupling constants, and integration of signals, researchers can confirm the arrangement of atoms and functional groups, ensuring the correct product has been synthesized.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), as provided by a QTOF or Orbitrap analyzer, is used to determine the elemental formula of this compound (C₁₉H₂₁ClO₈S) by measuring its exact mass with high precision (e.g., within 5 ppm). wikipedia.orgmdpi.comnih.gov Furthermore, the fragmentation patterns obtained from tandem MS (MS/MS) experiments provide structural information that helps in identifying unknown metabolites or degradation products formed in environmental or biological systems. scispace.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the carbonyl (C=O) groups of the cyclohexane-1,3-dione moiety, the sulfonyl (S=O) group, and the C-O bonds of the ether and dioxolane rings.
Method Validation for Accuracy and Precision in Complex Biological or Environmental Matrices (for research purposes only)
For research purposes, any analytical method developed for this compound must be validated to ensure the data generated is reliable, accurate, and reproducible. mdpi.com Method validation is performed according to established guidelines (e.g., SANCO/825/00 rev. 8.1) and involves assessing several key parameters. biotecnologiebt.iteuropa.eu This process is crucial when analyzing complex matrices like soil, water, or plant tissues, which can contain numerous interfering substances. mdpi.comd-nb.infonih.gov
The primary validation parameters include:
Selectivity/Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu This is typically confirmed by analyzing blank matrix samples and ensuring no significant interfering peaks are present at the retention time of the analyte. biotecnologiebt.it
Linearity : The establishment of a linear relationship between the concentration of the analyte and the instrument's response over a defined range. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable. mdpi.com
Accuracy : The closeness of the measured value to the true value, assessed through recovery experiments. Samples of a blank matrix are fortified (spiked) with a known amount of this compound at different concentration levels. Acceptable mean recovery is typically within 70-120%. eurl-pesticides.eu
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and should generally be ≤20%. eurl-pesticides.eu
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. europa.eu For modern pesticide analysis, LOQs are often required to be at or below 10 µg/kg (ppb). mdpi.com
Matrix Effects : The alteration of the analytical signal due to co-eluting compounds from the matrix. mdpi.com This is often compensated for by using matrix-matched calibration standards or, more effectively, by using an isotopically-labeled internal standard (IL-IS). nih.goveuropa.eu
Table 2: Key Parameters for Analytical Method Validation in Research
| Parameter | Common Acceptance Criterion | Purpose |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Ensures proportional response of the instrument to concentration. |
| Accuracy (Recovery) | 70-120% | Confirms the method extracts and measures the true amount of analyte. |
| Precision (RSD) | ≤ 20% | Demonstrates the reproducibility of the method. |
| LOQ | ≤ 10 µg/kg or ng/L | Defines the lower limit for reliable quantitative measurements. |
| Selectivity | No significant interference at analyte retention time | Ensures the signal is from the analyte, not the matrix. |
Development of High-Throughput Screening Assays for this compound and its Derivatives
High-throughput screening (HTS) assays are essential in the discovery phase of new herbicides to rapidly evaluate the activity of many chemical derivatives. Since this compound is an HPPD inhibitor, HTS assays are designed to measure the inhibition of this specific enzyme. nih.gov
One effective approach is the development of a whole-cell colorimetric bioassay. nih.govresearchgate.net Such an assay can be engineered using a recombinant microorganism, like Escherichia coli, that expresses the target plant HPPD enzyme. nih.gov The principle involves the microorganism's ability to produce a colored pigment (e.g., a melanin-like pigment) as a result of the HPPD enzyme's activity in a specific metabolic pathway. researchgate.net When a potential inhibitor like a this compound derivative is added, it blocks the HPPD enzyme, leading to a measurable decrease in pigment production. nih.gov
Key features of such an HTS assay include:
Miniaturization : Assays are performed in 96-well or 384-well microplate formats to allow for simultaneous testing of hundreds or thousands of compounds. researchgate.net
Automation : Liquid handling robots are used for precise dispensing of reagents and compounds, increasing throughput and reproducibility.
Sensitive Detection : A simple colorimetric or fluorescent readout is measured with a microplate reader, allowing for rapid data acquisition. nih.gov
These HTS methods enable the efficient screening of chemical libraries to identify novel derivatives with improved herbicidal potency or different selectivity profiles, accelerating the research and development pipeline for new agrochemicals. wipo.int
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Class / Type |
|---|---|
| This compound | Triketone Herbicide, HPPD Inhibitor |
| This compound-sodium | Sodium salt of this compound |
| Mesotrione | Triketone Herbicide, HPPD Inhibitor |
| Sulcotrione | Triketone Herbicide, HPPD Inhibitor |
| Tefuryltrione (B1250450) | Triketone Herbicide, HPPD Inhibitor |
| 1-bromo-2,3-dichloro-4-methylsulfonylbenzene | Synthetic Intermediate |
| 2-(2-chloroethyl)-1,3-dioxolane | Alkylating Agent |
| 1,3-cyclohexanedione (B196179) | Synthetic Precursor |
| 4-hydroxyphenylpyruvate (HPPD) | Enzyme Target |
| Homogentisic acid | Biochemical Product |
| Plastoquinone (B1678516) | Biochemical Product |
| Propanil | Amide Herbicide |
| Acetonitrile | Organic Solvent |
| Formic acid | Mobile Phase Additive |
Emerging Research Frontiers and Potential Applications of Lancotrione Inspired Chemistry
Computational Design of Novel Chemical Entities Based on Lancotrione's Pharmacophore
The core structure of this compound, and other triketone herbicides, serves as a valuable pharmacophore for the computational design of new chemical entities. A pharmacophore is an abstract representation of the essential molecular features required for a specific biological activity. acs.org In the case of HPPD inhibitors, this typically includes a metal-chelating group, which interacts with the Fe(II) ion in the enzyme's active site, and a bulky hydrophobic region that occupies a specific pocket in the enzyme. nih.govresearchgate.net
Computational chemists utilize pharmacophore models derived from active compounds like this compound to perform virtual screening of large chemical databases. nih.gov This process allows for the rapid identification of new molecules that are predicted to have a similar biological activity. Molecular docking simulations are then often employed to refine these hits, predicting how they will bind to the target enzyme and estimating their potential potency. nih.gov
While specific studies detailing the use of this compound's exact pharmacophore for the design of new, non-herbicidal compounds are still emerging, the principles are well-established within the broader field of drug discovery and agrochemical research. nih.govnih.gov The general workflow for such a computational design process is outlined below.
Table 1: General Workflow for Pharmacophore-Based Drug Discovery
| Step | Description |
| 1. Pharmacophore Model Generation | The 3D arrangement of essential features from a known active molecule (e.g., this compound) is used to create a pharmacophore model. |
| 2. Virtual Screening | Large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. |
| 3. Molecular Docking | The identified "hit" molecules are then docked into a 3D model of the target protein (e.g., HPPD) to predict binding affinity and orientation. |
| 4. ADMET Prediction | The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates are computationally predicted. |
| 5. Synthesis and Biological Testing | The top-ranked virtual hits are synthesized and then tested in biological assays to confirm their activity. |
This in silico approach significantly accelerates the discovery of novel compounds by reducing the number of molecules that need to be synthesized and tested in the laboratory.
Development of Chemical Probes for HPPD Research
Chemical probes are small molecules used to study and manipulate biological systems. The development of probes based on HPPD inhibitors is an active area of research, with the goal of better understanding the enzyme's function and identifying new inhibitors. nih.govnih.gov Fluorescent probes, for example, can be designed to emit a light signal upon binding to the target enzyme, allowing for real-time monitoring of enzyme activity and inhibition in living cells. nih.govresearchgate.net
While research into fluorescent probes specifically derived from this compound is not yet widely published, the general strategy involves modifying the structure of a known inhibitor to attach a fluorophore. The design of such probes is a delicate balance, as the modification must not significantly impair the molecule's ability to bind to the target enzyme.
Recently, a fluorescent sensing platform was developed for the in vivo screening of HPPD-targeted herbicides. nih.gov This platform utilizes a sensor that can image HPPD in living cells and even in whole organisms like zebrafish, providing a powerful tool for the direct monitoring of HPPD inhibition. nih.gov Another approach has been the development of a cobalt(II) complex-based fluorescent sensor for the detection of triketone HPPD inhibitors. nih.gov
Table 2: Examples of Probes for HPPD Inhibitor Research
| Probe Type | Principle of Action | Potential Application |
| Fluorescent Probes | A fluorophore is attached to an HPPD inhibitor. Binding to HPPD can cause a change in fluorescence intensity. | Real-time imaging of HPPD in living cells; high-throughput screening for new inhibitors. nih.govresearchgate.net |
| Colorimetric Bioassays | Recombinant E. coli expressing plant HPPD are used. Inhibition of HPPD by a compound leads to a measurable color change. | Simple and cost-effective screening of potential HPPD inhibitors. nih.gov |
| Affinity-Based Probes | An inhibitor is modified with a reactive group or a tag (e.g., biotin) to allow for the isolation and identification of the target protein. | Target validation and proteomic studies. |
The development of such probes, inspired by the high affinity and specificity of inhibitors like this compound, is crucial for advancing our understanding of HPPD and for the discovery of new molecules that can modulate its activity.
Exploration of this compound Derivatives as Molecular Tools for Plant Biochemistry Studies
Herbicides that target a specific enzyme, such as this compound, can be valuable molecular tools for studying plant biochemistry. nih.govfrontiersin.org By inhibiting a single, known step in a metabolic pathway, researchers can observe the downstream effects and better understand the intricate network of biochemical reactions within a plant.
For instance, the inhibition of HPPD by triketone herbicides leads to a depletion of plastoquinone (B1678516) and tocopherol. chemicalbook.com This, in turn, results in the bleaching of plant tissues due to the degradation of chlorophyll (B73375), a phenomenon that underscores the critical role of the carotenoid biosynthesis pathway in protecting chlorophyll from photooxidation. nih.gov
The synthesis of this compound derivatives with altered properties, such as increased or decreased potency, or modified uptake and transport characteristics, could provide a suite of molecular tools for a more nuanced investigation of plant metabolic pathways. researchgate.netfrontiersin.org For example, a derivative that is only taken up by the roots could be used to study systemic signaling in response to HPPD inhibition in a localized part of the plant.
While the use of this compound derivatives specifically for this purpose is still a nascent field, the general approach of using small molecule inhibitors to probe biological function is a cornerstone of chemical biology and plant science. scitechnol.com
Advanced Material Science Applications of this compound-Related Chemical Structures
The chemical reactivity of the triketone moiety, a key feature of this compound, is now being explored in the field of material science. Recent research has demonstrated that β-triketones can be used as reactive "handles" in polymer chemistry. acs.org The condensation reaction between a β-triketone and an amine to form a β,β′-diketoenamine is a type of "click chemistry" reaction, meaning it is efficient, specific, and occurs under mild conditions. acs.org
This chemistry has been leveraged to create novel polymers with pendent triketone groups. These polymers can then be easily modified by reacting them with a wide range of amines, allowing for the creation of materials with diverse functionalities. acs.org Furthermore, the resulting diketoenamine linkage is dynamic, meaning it can be reversed or exchanged at elevated temperatures. This property is highly desirable for the creation of self-healing materials and recyclable plastics. acs.orglbl.gov
Although this research does not use this compound directly, it highlights the potential of its core chemical structure in the development of advanced materials. The aroylcyclohexanedione structure of this compound and its derivatives could also be investigated for their potential to form self-assembling materials through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.govmdpi.comnih.gov
Table 3: Potential Material Science Applications of Triketone-Containing Structures
| Application Area | Description |
| Polymer Diversification | Triketone-containing polymers can be functionalized with a wide variety of amines to create materials with tailored properties. acs.org |
| Recyclable Plastics | The dynamic nature of the diketoenamine bond allows for the creation of polymers that can be deconstructed back to their monomer units. lbl.gov |
| Self-Healing Materials | The reversible nature of the triketone-amine reaction could be harnessed to create materials that can repair themselves after damage. |
| Supramolecular Assemblies | The potential for directional hydrogen bonding and π-π stacking in aroylcyclohexanedione structures could lead to the formation of ordered nanomaterials. researchgate.netnih.gov |
The exploration of this compound-related chemical structures in material science is a testament to the versatility of this compound class, extending its relevance far beyond its original application in agriculture.
Q & A
Q. What are the optimal synthetic pathways for Lancotrione (C₁₉H₂₁ClO₈S) to ensure high yield and purity?
Q. How can researchers validate this compound’s stability under varying pH and UV exposure?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) should be conducted at pH 2–12 and UV light (254 nm). Use HPLC-PDA to track degradation kinetics. For example, acidic conditions (pH < 4) may hydrolyze the sulfonyl group, generating sulfonic acid derivatives. Control experiments must include dark/neutral conditions to isolate UV-specific effects .
Q. Which analytical techniques are most reliable for quantifying this compound in soil samples?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS (MRM mode) is recommended. Validate with spike-recovery tests (85–115% acceptable range) and matrix-matched calibration curves to account for soil organic matter interference. GC-MS is less suitable due to this compound’s thermal instability .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)?
- Methodological Answer : Combine in silico docking (AutoDock Vina) with in vitro enzyme assays. Use recombinant HPPD and monitor substrate depletion via UV-Vis (λ = 290 nm). Competitive inhibition constants (Kᵢ) can be derived from Lineweaver-Burk plots. Cross-validate with site-directed mutagenesis to identify key binding residues (e.g., His226, Asp377) .
Q. How should researchers address contradictions in reported half-life values of this compound in aquatic systems?
- Methodological Answer : Conduct a meta-analysis (PRISMA framework) of existing studies, evaluating variables like water hardness, microbial activity, and analytical methods. Use Cochran’s Q test to assess heterogeneity. If contradictions persist, design controlled microcosm experiments with standardized OECD 308 protocols to isolate confounding factors .
Q. What experimental design principles apply to studying this compound’s enantioselective degradation in plants?
- Methodological Answer : Employ chiral HPLC (Chiralpak IC column) to separate enantiomers. Track uptake/distribution in Arabidopsis thaliana using ¹⁴C-labeled this compound. Include negative controls (wild-type vs. HPPD-knockout plants) and statistical modeling (ANOVA with Tukey post-hoc) to distinguish enzymatic vs. non-enzymatic degradation pathways .
Data Contradiction Analysis Framework
Adapted from TRIZ principles (Table 7, ):
| Contradiction Source | Resolution Strategy |
|---|---|
| Conflicting HPLC vs. LC-MS data | Reanalyze samples with orthogonal methods (e.g., NMR for structural confirmation) |
| Variable bioactivity in replicate assays | Standardize cell lines/pathogen strains; use internal controls (e.g., atrazine as reference herbicide) |
Key Methodological Guidelines
- Research Question Formulation : Use PICOT framework (Population: target organism; Intervention: this compound dose; Comparison: alternative herbicides; Outcome: enzyme inhibition; Time: acute vs. chronic exposure) .
- Data Integrity : Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials, while processed data (e.g., IC₅₀ values) are presented in tables .
- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to OECD guidelines for ecotoxicology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
